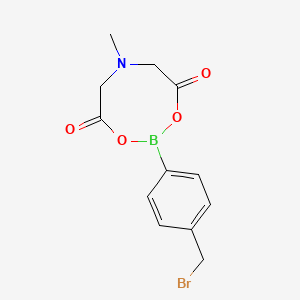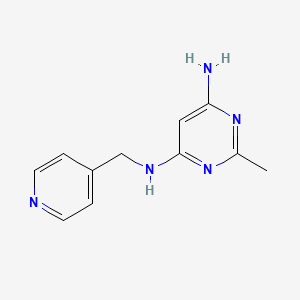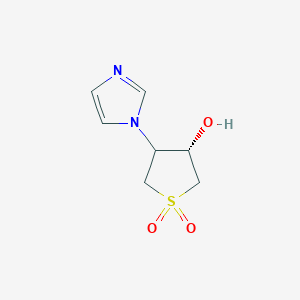
(7Z,9E)-2-Methyltetradeca-7,9-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-2-Methyltetradeca-7,9-dienoate typically involves the use of high-performance liquid chromatography (HPLC)-grade solvents and specific reaction conditions to ensure the correct configuration of the double bonds. One common method involves the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced instrumentation and techniques such as gas chromatography-mass spectrometry (GC-MS) for monitoring the reaction progress and ensuring the desired product is obtained .
化学反応の分析
Types of Reactions
(7Z,9E)-2-Methyltetradeca-7,9-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
(7Z,9E)-2-Methyltetradeca-7,9-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
作用機序
The mechanism of action of (7Z,9E)-2-Methyltetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
類似化合物との比較
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A similar compound with a longer carbon chain, known for its role as a sex pheromone in certain insect species.
(E,Z)-7,9-Dodecadienyl Acetate: Another related compound used in pheromone-based pest management.
Uniqueness
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is unique due to its specific structure and the presence of conjugated double bonds, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
特性
分子式 |
C15H25O2- |
|---|---|
分子量 |
237.36 g/mol |
IUPAC名 |
(7Z,9E)-2-methyltetradeca-7,9-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h6-9,14H,3-5,10-13H2,1-2H3,(H,16,17)/p-1/b7-6+,9-8- |
InChIキー |
ZMRCUPXEAQLFNE-MUIOLIGRSA-M |
異性体SMILES |
CCCC/C=C/C=C\CCCCC(C)C(=O)[O-] |
正規SMILES |
CCCCC=CC=CCCCCC(C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)







